molecular formula C10H9ClF3NOS B14044757 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14044757
M. Wt: 283.70 g/mol
InChI Key: HFLOAFBYHNORHZ-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-amino-2-(trifluoromethylthio)benzene.

    Chloropropanone Formation: The next step involves the reaction of 3-amino-2-(trifluoromethylthio)benzene with a chloropropanone derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
  • 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Uniqueness

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both a trifluoromethylthio group and a chloropropanone moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

HFLOAFBYHNORHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCCl

Origin of Product

United States

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